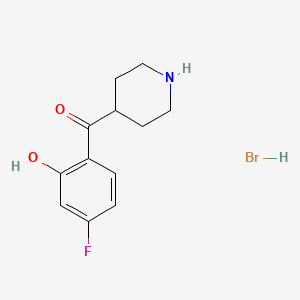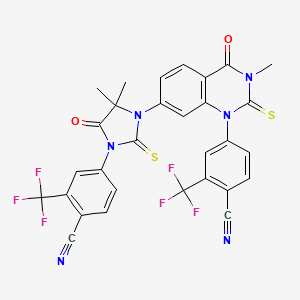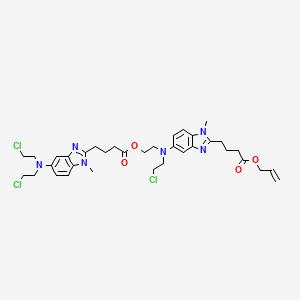
Bendamustine Dimer 2'-Allyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of Bendamustine Dimer 2’-Allyl Ester involves multiple steps, starting from the parent compound, Bendamustine. The synthetic route typically includes the esterification of Bendamustine with allyl alcohol under specific reaction conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid or hydrochloric acid, and requires careful control of temperature and pH to ensure the desired product is obtained . Industrial production methods involve large-scale synthesis using similar reaction conditions but with optimized parameters for higher yield and purity .
Análisis De Reacciones Químicas
Bendamustine Dimer 2’-Allyl Ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Bendamustine Dimer 2’-Allyl Ester can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Aplicaciones Científicas De Investigación
Bendamustine Dimer 2’-Allyl Ester has several scientific research applications:
Chemistry: It is used as a reference standard in analytical method development and validation.
Biology: It is studied for its cytotoxic effects on various cancer cell lines.
Medicine: It is investigated for its potential use in cancer treatment, particularly for hematologic malignancies.
Industry: It is used in the production of Bendamustine and its derivatives.
Mecanismo De Acción
The mechanism of action of Bendamustine Dimer 2’-Allyl Ester is similar to that of Bendamustine. It acts as an alkylating agent, forming electrophilic alkyl groups that covalently bond to other molecules. This leads to intra- and inter-strand crosslinks between DNA bases, resulting in cell death . The molecular targets include DNA and various proteins involved in cell division and apoptosis .
Comparación Con Compuestos Similares
Bendamustine Dimer 2’-Allyl Ester is unique compared to other similar compounds due to its specific esterification with allyl alcohol. Similar compounds include:
Bendamustine: The parent compound, used in cancer treatment.
Bendamustine Esters: Various esters of Bendamustine, which have shown increased cytotoxicity compared to the parent compound.
Other Alkylating Agents: Compounds like cyclophosphamide and chlorambucil, which also form DNA crosslinks but have different chemical structures and properties.
Propiedades
Fórmula molecular |
C35H45Cl3N6O4 |
|---|---|
Peso molecular |
720.1 g/mol |
Nombre IUPAC |
2-[2-chloroethyl-[1-methyl-2-(4-oxo-4-prop-2-enoxybutyl)benzimidazol-5-yl]amino]ethyl 4-[5-[bis(2-chloroethyl)amino]-1-methylbenzimidazol-2-yl]butanoate |
InChI |
InChI=1S/C35H45Cl3N6O4/c1-4-22-47-34(45)9-5-7-32-40-29-25-27(12-14-31(29)42(32)3)44(20-17-38)21-23-48-35(46)10-6-8-33-39-28-24-26(11-13-30(28)41(33)2)43(18-15-36)19-16-37/h4,11-14,24-25H,1,5-10,15-23H2,2-3H3 |
Clave InChI |
ISQQELWCNKGLDG-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C=C(C=C2)N(CCOC(=O)CCCC3=NC4=C(N3C)C=CC(=C4)N(CCCl)CCCl)CCCl)N=C1CCCC(=O)OCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


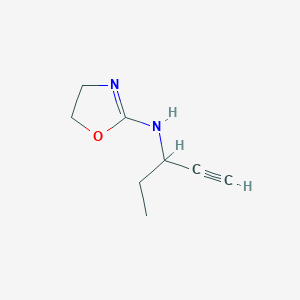
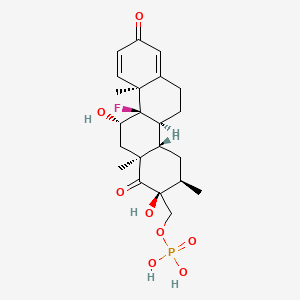

![1-(Bicyclo[4.2.0]octa-1(6),2,4-trien-3-yl)-2-methylpropan-1-one](/img/structure/B13844316.png)
![3-[(4-Butoxyphenyl)methylamino]propan-1-ol](/img/structure/B13844321.png)
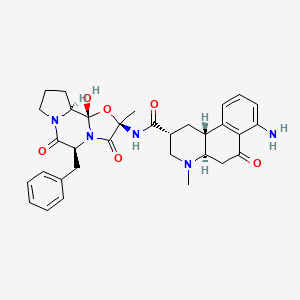
![Sodium 2,5-Dimethyl-2-((4R,8R)-4,8,12-trimethyltridecyl)-2H-benzo[h]chromen-6-olate](/img/structure/B13844341.png)


![2-[2-[carboxy(113C)methyl(hydroxycarbonylmethyl)amino]ethyl-(hydroxycarbonylmethyl)amino]acetic acid](/img/structure/B13844354.png)
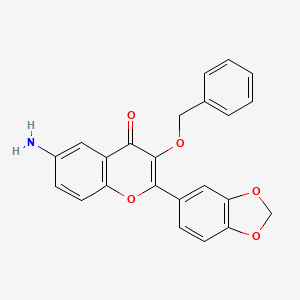
![5-(1-methyl-1H-indazol-5-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine](/img/structure/B13844370.png)
